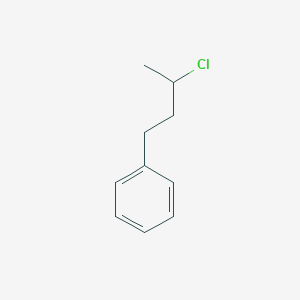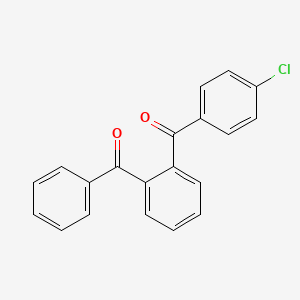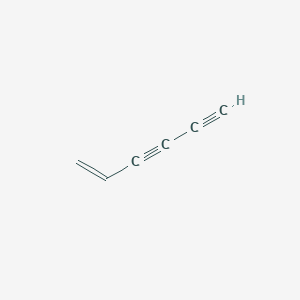![molecular formula C18H19ClN4 B14735212 1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole CAS No. 5514-47-6](/img/structure/B14735212.png)
1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole core linked to a piperazine ring substituted with a 3-chlorophenyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
The synthesis of 1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative.
Introduction of the piperazine moiety: The benzimidazole core is then reacted with a piperazine derivative, such as 1-(3-chlorophenyl)piperazine, under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product .
Analyse Des Réactions Chimiques
1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions depend on the specific transformation desired. Major products formed from these reactions include various substituted derivatives of the original compound .
Applications De Recherche Scientifique
1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, such as antimicrobial, antifungal, and antiviral activities.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other biologically active molecules
Mécanisme D'action
The mechanism of action of 1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to bind to GABA receptors, leading to hyperpolarization of nerve endings and resulting in various biological effects. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole can be compared with other similar compounds, such as:
1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane:
3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: This compound has a similar piperazine moiety but is linked to a different heterocyclic core, leading to distinct biological activities
Propriétés
Numéro CAS |
5514-47-6 |
|---|---|
Formule moléculaire |
C18H19ClN4 |
Poids moléculaire |
326.8 g/mol |
Nom IUPAC |
1-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]benzimidazole |
InChI |
InChI=1S/C18H19ClN4/c19-15-4-3-5-16(12-15)22-10-8-21(9-11-22)14-23-13-20-17-6-1-2-7-18(17)23/h1-7,12-13H,8-11,14H2 |
Clé InChI |
MQMAYYRVPPDKMZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CN2C=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


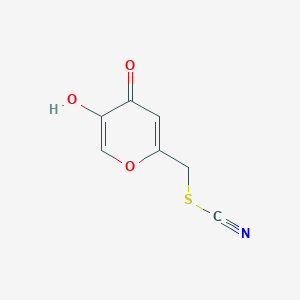
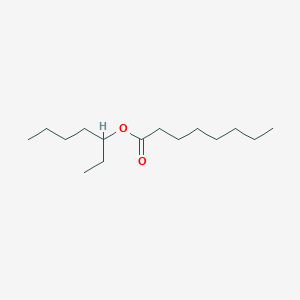
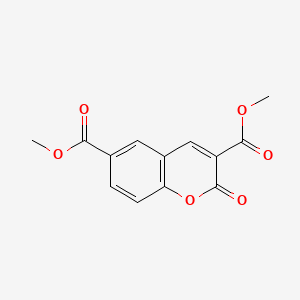
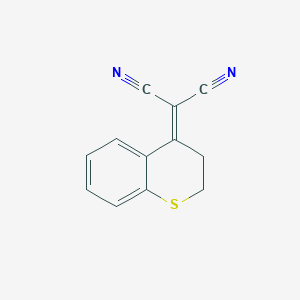
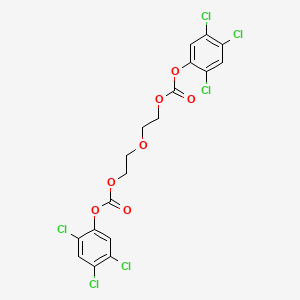
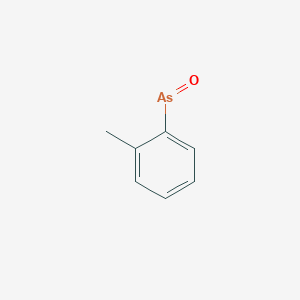
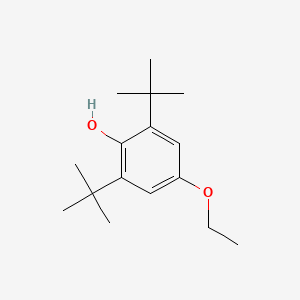
![2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid](/img/structure/B14735193.png)

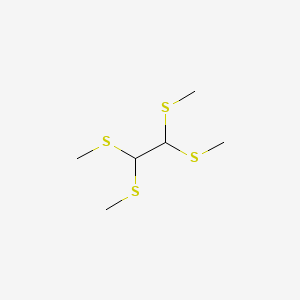
![9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro-](/img/structure/B14735213.png)
